molecular formula C11H6O4 B12955555 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde

3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B12955555
M. Wt: 202.16 g/mol
InChI Key: NWBHYIVUZMDICX-YVMONPNESA-N
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Description

3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is a chemical compound with a complex structure that includes both hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable aldehyde precursor. This reaction typically requires the presence of a base and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds. These processes are optimized for yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the aldehyde group yields a primary alcohol .

Scientific Research Applications

3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its ability to form complexes with metal ions. This is facilitated by the hydroxyl and aldehyde groups, which can coordinate with metal ions to form stable complexes. These interactions are crucial for its application in colorimetric sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of analytical sensors .

Properties

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

IUPAC Name

(3Z)-3-(hydroxymethylidene)naphthalene-1,2,4-trione

InChI

InChI=1S/C11H6O4/c12-5-8-9(13)6-3-1-2-4-7(6)10(14)11(8)15/h1-5,12H/b8-5-

InChI Key

NWBHYIVUZMDICX-YVMONPNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/O)/C(=O)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO)C(=O)C2=O

Origin of Product

United States

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